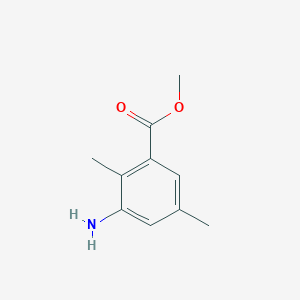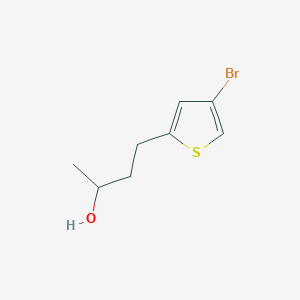
4-(4-Bromothiophen-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromothiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C8H11BrOS and a molecular weight of 235.14 g/mol . This compound features a bromine-substituted thiophene ring attached to a butanol chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophen-2-yl)butan-2-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the butanol chain. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM). The subsequent steps may involve Grignard reactions or other organometallic methods to attach the butanol chain .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromothiophen-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-Bromothiophen-2-yl)butan-2-one.
Reduction: Formation of 4-(Thiophen-2-yl)butan-2-ol.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromothiophen-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The bromine-substituted thiophene ring can engage in various chemical interactions, while the butanol chain may influence its solubility and reactivity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)butan-2-ol: Lacks the bromine substitution, leading to different reactivity and properties.
4-(4-Chlorothiophen-2-yl)butan-2-ol: Substituted with chlorine instead of bromine, affecting its chemical behavior.
4-(4-Methylthiophen-2-yl)butan-2-ol: Contains a methyl group instead of bromine, altering its physical and chemical properties.
Uniqueness
4-(4-Bromothiophen-2-yl)butan-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and various research applications .
Properties
Molecular Formula |
C8H11BrOS |
|---|---|
Molecular Weight |
235.14 g/mol |
IUPAC Name |
4-(4-bromothiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H11BrOS/c1-6(10)2-3-8-4-7(9)5-11-8/h4-6,10H,2-3H2,1H3 |
InChI Key |
QZYAPWUUHUSULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=CS1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



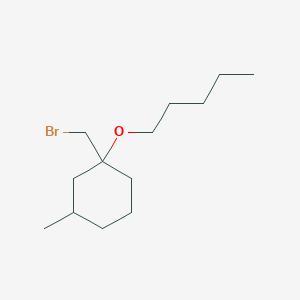

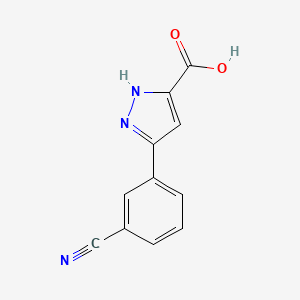
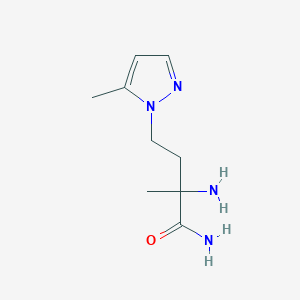


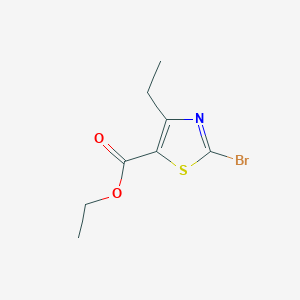
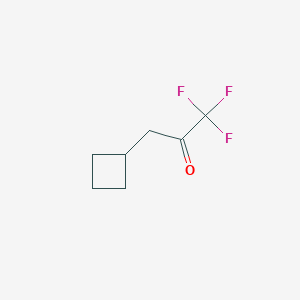
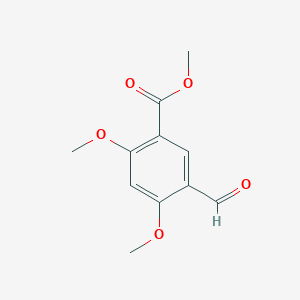
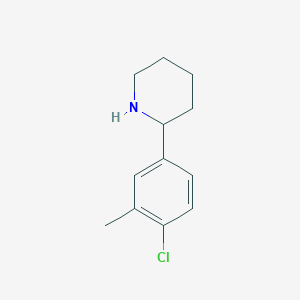
![Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B13620798.png)

